molecular formula C18H14N2O3S B10868823 2-{[2-Oxo-2-(quinolin-4-ylamino)ethyl]sulfanyl}benzoic acid

2-{[2-Oxo-2-(quinolin-4-ylamino)ethyl]sulfanyl}benzoic acid

Cat. No.: B10868823
M. Wt: 338.4 g/mol
InChI Key: OPXPCAFVHUYDJM-UHFFFAOYSA-N
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Description

2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID is a complex organic compound that features a quinoline moiety, a benzoic acid group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID typically involves multi-step organic reactions One common method starts with the preparation of the quinoline derivative, which is then reacted with an appropriate sulfanyl reagent under controlled conditions to introduce the sulfanyl linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfanyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. The benzoic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-OXO-2-(1-PIPERIDINYL)ETHYL]SULFANYL}BENZOIC ACID: Similar structure but with a piperidine moiety instead of a quinoline.

    2-{[2-OXO-2-(4-HYDROXYQUINOLYL)ETHYL]SULFANYL}BENZOIC ACID: Contains a hydroxyquinoline moiety.

Uniqueness

2-{[2-OXO-2-(4-QUINOLYLAMINO)ETHYL]SULFANYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline moiety is particularly significant, as it is known for its wide range of biological activities.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[2-oxo-2-(quinolin-4-ylamino)ethyl]sulfanylbenzoic acid

InChI

InChI=1S/C18H14N2O3S/c21-17(11-24-16-8-4-2-6-13(16)18(22)23)20-15-9-10-19-14-7-3-1-5-12(14)15/h1-10H,11H2,(H,22,23)(H,19,20,21)

InChI Key

OPXPCAFVHUYDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=CC=CC=C3C(=O)O

Origin of Product

United States

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